molecular formula C32H45N7O10 B12414274 Methyltetrazine-PEG6-maleimide

Methyltetrazine-PEG6-maleimide

Cat. No.: B12414274
M. Wt: 687.7 g/mol
InChI Key: DAAPMXJCEXTERV-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG6-maleimide is a compound that combines a methyltetrazine group, a polyethylene glycol (PEG) chain, and a maleimide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal chemistry . The methyltetrazine group allows for inverse electron demand Diels-Alder reactions, making it a valuable tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG6-maleimide is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG chain and a maleimide group. The synthesis typically involves the following steps:

    Activation of PEG Chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Coupling with Methyltetrazine: The activated PEG chain is then reacted with methyltetrazine under mild conditions to form the methyltetrazine-PEG intermediate.

    Introduction of Maleimide Group: The final step involves the reaction of the methyltetrazine-PEG intermediate with maleimide to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-PEG6-maleimide undergoes several types of chemical reactions, including:

    Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and trans-cyclooctene (TCO) groups, forming stable adducts

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

    iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Thiol-Maleimide Reaction: Conducted in buffered aqueous solutions at pH 6.5-7.5.

Major Products:

    iEDDA Reaction Products: Stable adducts formed between methyltetrazine and TCO-containing molecules.

    Thiol-Maleimide Reaction Products: Thioether-linked conjugates

Scientific Research Applications

Methyltetrazine-PEG6-maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.

    Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and targeted therapy drugs.

    Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.

Mechanism of Action

Methyltetrazine-PEG6-maleimide exerts its effects through the following mechanisms:

    iEDDA Reaction: The methyltetrazine group undergoes a rapid and selective reaction with TCO groups, forming stable adducts.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins or other biomolecules, forming stable thioether bonds.

Comparison with Similar Compounds

Methyltetrazine-PEG6-maleimide is unique due to its combination of methyltetrazine, PEG, and maleimide groups. Similar compounds include:

    Methyltetrazine-PEG4-maleimide: A shorter PEG chain variant with similar reactivity.

    Methyltetrazine-PEG8-maleimide: A longer PEG chain variant offering increased solubility and flexibility.

These similar compounds share the same core functionalities but differ in the length of the PEG chain, affecting their solubility and flexibility in different applications.

Properties

Molecular Formula

C32H45N7O10

Molecular Weight

687.7 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C32H45N7O10/c1-25-35-37-32(38-36-25)27-4-2-26(3-5-27)24-34-29(41)9-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-10-33-28(40)8-11-39-30(42)6-7-31(39)43/h2-7H,8-24H2,1H3,(H,33,40)(H,34,41)

InChI Key

DAAPMXJCEXTERV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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